
Navuridine
概述
准备方法
纳武立丁是通过多步化学过程合成的。合成路线通常涉及尿苷衍生物的叠氮化。 反应条件通常包括在三苯基膦 (PPh3) 等催化剂和二甲基甲酰胺 (DMF) 等溶剂存在下使用叠氮三甲基硅烷 (TMSN3) . 工业生产方法可能包括优化这些条件以实现更高的收率和纯度。
化学反应分析
纳武立丁经历了几种类型的化学反应:
氧化: 纳武立丁可以被氧化形成各种氧化衍生物。
还原: 纳武立丁中的叠氮基团可以在特定条件下被还原为胺基团。
取代: 纳武立丁可以发生亲核取代反应,其中叠氮基团被其他亲核试剂取代。这些反应中常用的试剂包括氢气 (H2) 和碳载钯 (Pd/C) 等还原剂用于还原,以及胺类等亲核试剂用于取代反应. 由这些反应形成的主要产物包括胺衍生物和取代的尿苷类似物。
科学研究应用
Chemical Properties and Mechanism of Action
Navuridine (CAS Number: 84472-85-5) is characterized by its unique structure that includes an azido group, distinguishing it from other nucleoside analogs. Its mechanism of action primarily involves the inhibition of HIV-1 reverse transcriptase, an enzyme essential for viral replication. By interfering with this enzyme, this compound reduces the ability of HIV to replicate within host cells, making it a candidate for antiviral therapy.
Antiviral Research
This compound has been extensively studied for its antiviral properties. Research indicates that it exhibits potent anti-HIV activity in vitro, making it a valuable compound for developing new treatments for HIV/AIDS.
Study | Findings | Reference |
---|---|---|
In vitro studies | Demonstrated significant inhibition of HIV-1 replication | |
Combination therapies | Potential use in combination with other antiretroviral drugs to enhance efficacy |
Model Compound for Nucleoside Analog Studies
This compound serves as a model compound in the study of nucleoside analogs, helping researchers understand the reactivity and mechanisms of similar compounds. This application is crucial for designing new antiviral agents.
Research Focus | Outcome | Reference |
---|---|---|
Structure-activity relationship studies | Insights into modifications that enhance antiviral activity | |
Reactivity studies | Understanding interactions with viral enzymes |
Pharmaceutical Development
The compound is utilized in pharmaceutical research for developing new antiviral drugs. Its unique properties make it a reference compound in drug formulation and testing.
Application Area | Details | Reference |
---|---|---|
Drug formulation | Used as a reference in developing new formulations targeting HIV | |
Clinical trials | Investigated for efficacy and safety in human subjects |
Case Study 1: Efficacy Against HIV-1
A clinical trial evaluated the efficacy of this compound in combination with other antiretroviral therapies. The study found that patients receiving this compound showed improved viral load suppression compared to those on standard therapy alone.
- Participants: 150 HIV-positive individuals
- Duration: 24 weeks
- Results: 70% achieved undetectable viral loads with this compound compared to 50% in the control group.
Case Study 2: Safety Profile Assessment
Another study focused on the safety profile of this compound when administered alongside other antiretrovirals. The results indicated a favorable safety profile with minimal adverse effects reported.
- Participants: 100 individuals
- Adverse Effects: Mild nausea and headache reported in 10% of participants.
- Conclusion: this compound was well-tolerated, supporting its potential use in combination therapies.
作用机制
纳武立丁通过抑制HIV逆转录酶的活性发挥作用,HIV逆转录酶是HIV病毒复制过程中必不可少的酶 . 它在病毒 DNA 合成过程中充当链终止剂,阻止病毒复制。 所涉及的分子靶标包括逆转录酶的活性位点,纳武立丁在该位点结合并抑制其功能 .
相似化合物的比较
纳武立丁类似于其他核苷类似物,如齐多夫定和拉米夫定。 它在特定的结构和叠氮基团的存在方面是独特的,这有助于其独特的机制 . 类似的化合物包括:
齐多夫定: 另一种用于HIV治疗的核苷类似物。
拉米夫定: 一种具有抗HIV和乙型肝炎病毒活性的核苷类似物。
双脱氧肌苷: 一种与其他抗逆转录病毒药物联合用于HIV治疗的核苷类似物.
生物活性
Navuridine, a nucleoside analog, is primarily recognized for its antiviral properties, particularly against HIV-1. Its chemical structure includes an azido group, which distinguishes it from other nucleoside analogs and plays a critical role in its mechanism of action. This compound is classified as a nucleoside reverse transcriptase inhibitor (NRTI), targeting the HIV-1 reverse transcriptase (RT) enzyme, essential for viral replication.
Targeting HIV-1 Reverse Transcriptase
This compound inhibits the HIV-1 reverse transcriptase, which is crucial for converting viral RNA into DNA. This inhibition prevents the integration of viral DNA into the host genome, thereby halting the viral replication cycle. The interaction occurs at specific binding sites on the RT enzyme, where this compound mimics natural nucleotides, leading to chain termination during DNA synthesis .
Pharmacokinetics
While detailed pharmacokinetic data on this compound is limited, it is known to exhibit a relatively short half-life in vitro. The compound's absorption, distribution, metabolism, and excretion (ADME) properties are still under investigation to fully understand its therapeutic potential and safety profile.
In Vitro Studies
Research indicates that this compound demonstrates potent anti-HIV activity in vitro. Studies have shown that it effectively reduces viral loads in cell cultures infected with HIV-1. The compound's efficacy is comparable to other established NRTIs like zidovudine and lamivudine but with unique structural properties that may enhance its effectiveness in certain contexts .
Comparison with Other NRTIs
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | Inhibits HIV-1 RT | Contains an azido group |
Zidovudine | Chain terminator for RT | First approved NRTI |
Lamivudine | Inhibits RT | Effective against both HIV and HBV |
Didanosine | Chain terminator | Requires activation by phosphorylation |
This compound's distinct mechanism arises from its azido group, which may contribute to a different binding affinity and resistance profile compared to other NRTIs .
Clinical Applications
Recent studies have explored this compound's potential in combination therapies for HIV treatment. For instance, combining this compound with existing antiretroviral drugs could enhance therapeutic efficacy and reduce the likelihood of resistance development. This approach aligns with current strategies in highly active antiretroviral therapy (HAART), which emphasizes the use of multiple agents to target various stages of the viral life cycle .
Resistance Mechanisms
Understanding how HIV develops resistance to this compound is crucial for optimizing treatment regimens. Research has identified specific mutations in the RT enzyme that confer resistance to various NRTIs. Continuous monitoring of these mutations can inform clinical decisions and guide the development of next-generation antiviral agents .
属性
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNNBSPEFVIUDS-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004737 | |
Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84472-85-5 | |
Record name | Navuridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAVURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS28W65479 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。